molecular formula C12H16O4 B1326126 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene CAS No. 898759-21-2

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Cat. No.: B1326126
CAS No.: 898759-21-2
M. Wt: 224.25 g/mol
InChI Key: ZAXBDMUVLULSFA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene typically involves the reaction of a benzene derivative with a 1,3-dioxolane precursor. One common method is the Wittig olefination, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dioxolane ring can be reduced to form diols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The dioxolane moiety can enhance the compound’s stability and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is unique due to the presence of both the dioxolane ring and the methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBDMUVLULSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645870
Record name 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-21-2
Record name 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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